molecular formula C10H13ClO2S2 B13213632 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride

Cat. No.: B13213632
M. Wt: 264.8 g/mol
InChI Key: CHNGTLGFINELCO-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative extensively used as a versatile synthetic intermediate in organic and medicinal chemistry research . Its molecular structure features a sulfonyl chloride group, a highly electrophilic site that readily undergoes nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamide and sulfonate derivatives, respectively . The 4-methylphenylsulfanyl substituent enhances the compound's lipophilicity, which can influence its reactivity and the properties of resulting molecules . This compound is of significant value in scientific research for constructing novel sulfur-containing compounds, probing protein-ligand interactions via biomolecule modification, and in the development of sulfonamide-based pharmaceuticals . Its mechanism of action involves the sulfonyl chloride group forming covalent bonds with nucleophiles, facilitating the incorporation of the sulfonyl moiety into larger molecular frameworks . Researchers employ it in multi-step syntheses, often under controlled conditions such as inert atmosphere and in polar aprotic solvents to ensure optimal reactivity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions, as sulfonyl chlorides are typically corrosive and can cause severe skin burns and eye damage .

Properties

Molecular Formula

C10H13ClO2S2

Molecular Weight

264.8 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO2S2/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3

InChI Key

CHNGTLGFINELCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 3-[(4-Methylphenyl)sulfanyl]propane Precursors

The most straightforward approach involves the sulfonation of a suitably substituted sulfanyl-propane derivative. This process typically entails:

  • Step 1: Synthesis of 3-[(4-Methylphenyl)sulfanyl]propane via nucleophilic substitution or coupling reactions.
  • Step 2: Conversion of the propane-1-thiol or sulfide precursor into the sulfonyl chloride using chlorosulfonic acid or thionyl chloride.

Reaction Pathway:

Ar–S–CH2–CH2–CH3 + ClSO3H (chlorosulfonic acid) → Ar–S–CH2–CH2–CH2–SO2Cl + HCl

Note: Chlorosulfonic acid reacts with the sulfanyl group to introduce the sulfonyl chloride moiety directly onto the aromatic sulfanyl group.

Chlorosulfonation of Aromatic Sulfides

A commonly reported method involves chlorosulfonation of aromatic sulfides:

  • Reactants: 4-methylthiophenol or its derivatives
  • Reagents: Chlorosulfonic acid (ClSO3H)
  • Conditions: Controlled temperature (0–25°C), inert atmosphere

This process introduces the sulfonyl chloride group ortho or para to the sulfanyl substituent, depending on the reaction conditions and substituent effects.

Multi-step Synthesis via Intermediate Formation

A more controlled route involves:

  • Step 1: Synthesis of the sulfanyl-alkyl intermediate, such as 3-[(4-methylphenyl)sulfanyl]propane-1-amine or alcohol.
  • Step 2: Oxidation to the corresponding sulfone, then chlorination using reagents like thionyl chloride (SOCl2) or oxalyl chloride (C2O4Cl2) to afford the sulfonyl chloride.

Reaction Scheme:

Ar–S–CH2–CH2–CH2–OH + SOCl2 → Ar–S–CH2–CH2–CH2–Cl

Followed by oxidation:

Ar–S–CH2–CH2–CH2–Cl + Oxidant (e.g., H2O2) → Ar–S–CH2–CH2–CH2–SO2Cl

Data Table: Summary of Preparation Methods

Method Reactants Reagents Conditions Key Features References
Direct sulfonation 3-[(4-Methylphenyl)sulfanyl]propane Chlorosulfonic acid 0–25°C, inert atmosphere One-step, high selectivity ,
Chlorosulfonation of aromatic sulfides 4-Methylthiophenol derivatives Chlorosulfonic acid Controlled temperature Aromatic sulfonyl chloride formation
Multi-step oxidation and chlorination Alkyl sulfanyl intermediates Thionyl chloride, oxidants Reflux, inert atmosphere Greater control over product purity ,

Final Remarks

The synthesis of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride primarily involves sulfonation of suitable sulfanyl-propane precursors via chlorosulfonic acid or related chlorinating agents. Multi-step routes involving intermediate formation and subsequent oxidation offer alternative pathways with potentially higher control over product purity. The choice of method hinges on desired yield, purity, and operational safety.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Notes
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride 1375067-43-8 C₉H₁₀Cl₂O₂S₂ 285.21 4-Chlorophenyl sulfanyl Higher polarity due to electron-withdrawing Cl; used in cross-coupling reactions
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride 1496484-90-2 C₁₀H₁₂Cl₂O₃S 295.18 4-Chloro-2-methylphenoxy Phenoxy group increases steric hindrance; 98% purity reported
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride 1018271-63-0 C₉H₁₀Cl₂O₃S 269.14 4-Chlorophenoxy Lower molecular weight; phenoxy group may reduce electrophilicity
3-(oxan-4-yl)propane-1-sulfonyl chloride 1504599-35-2 C₈H₁₅ClO₃S 230.31 Oxan-4-yl (tetrahydropyran) Bulky substituent; potential for enhanced solubility in polar solvents
3-(dimethylsulfamoyl)propane-1-sulfonyl chloride 1018251-96-1 C₅H₁₁ClNO₄S₂ 264.78 Dimethylsulfamoyl Dual sulfonyl groups; likely high reactivity in nucleophilic substitutions

Structural and Electronic Effects

  • Substituent Influence: 4-Methylphenyl (Target Compound): The methyl group is electron-donating, increasing electron density on the aromatic ring. This may stabilize intermediates in electrophilic reactions compared to chloro-substituted analogs . 4-Chlorophenyl (): The electron-withdrawing Cl group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols. Phenoxy vs.

Physical Properties

  • Molecular Weight: The target compound’s molecular weight is expected to be ~263–275 g/mol (estimated from analogs), placing it between the lower-weight phenoxy derivatives (269 g/mol) and bulkier tetrahydropyran-substituted compounds (230 g/mol).
  • Solubility : The 4-methylphenyl group likely improves solubility in organic solvents compared to polar chlorinated analogs.

Biological Activity

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a propane chain, with a 4-methylphenyl substituent. Its molecular formula is C10H13ClO2SC_10H_{13}ClO_2S and it possesses unique reactivity due to the sulfonyl chloride functional group, which can participate in various chemical reactions, including nucleophilic substitutions.

Biological Activities

Numerous studies have reported on the biological activities of sulfonyl-containing compounds, including this compound. The following sections detail its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that sulfonyl compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria. For example, compounds with similar structures demonstrated MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Bacillus subtilis .
  • Biofilm Formation : The ability of these compounds to prevent biofilm formation on bacterial surfaces has also been noted. This is crucial as biofilms contribute to antibiotic resistance in clinical settings .
MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Bacillus subtilis832
Escherichia coli1632

Anticancer Activity

The anticancer potential of sulfonyl derivatives has been investigated in various studies:

  • Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells by modulating specific cellular pathways. For instance, they can inhibit enzymes involved in cell proliferation or promote oxidative stress leading to cell death .
  • Case Studies : In vitro studies have shown that certain sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating concentration-dependent activity .

Anti-inflammatory Properties

Sulfonyl compounds have also been noted for their anti-inflammatory effects:

  • Inhibition of Inflammatory Pathways : Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by inflammation .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It can bind to specific receptors involved in inflammatory responses or cancer progression, thereby altering their activity .

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